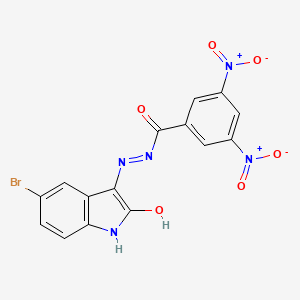

![molecular formula C15H13N3O2S B2877266 3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one CAS No. 443671-70-3](/img/structure/B2877266.png)

3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-4-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyrimidine derivatives, such as the one you mentioned, are often studied for their potential biological activities . They are part of a larger class of compounds known as heterocyclic compounds, which contain a ring structure made up of at least two different elements. One of the most common uses of pyrimidine derivatives is in the development of pharmaceutical drugs .

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves the reaction of an amine with a carbonyl compound, followed by cyclization and further functionalization . The exact method can vary depending on the specific structures and functional groups involved.Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using various spectroscopic techniques, including mass spectrometry, nuclear magnetic resonance (NMR), and X-ray diffraction . These techniques can provide information about the compound’s molecular weight, structural conformation, and the nature of its chemical bonds.Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be quite diverse, depending on their functional groups. They might undergo reactions such as substitution, addition, or elimination . The exact reactions would depend on the specific structure of the compound and the conditions under which the reactions are carried out.Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and reactivity, can be influenced by their specific structure and functional groups . These properties can be determined using various analytical techniques.科学的研究の応用

Synthesis of Heterocyclic Compounds

This compound has been utilized as a precursor in the synthesis of various novel heterocyclic compounds. These include benzodifuranyl derivatives, triazines, oxadiazepines, and thiazolopyrimidines derived from natural products such as visnaginone and khellinone. These new chemical entities have been evaluated for their potential as anti-inflammatory and analgesic agents, showing significant COX-1/COX-2 inhibitory activities along with analgesic and anti-inflammatory effects. The synthesis processes involve complex reactions, highlighting the compound's versatility in generating new molecules with desired biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Corrosion Inhibition

Another application involves its role in corrosion inhibition. Derivatives of this compound have been synthesized and characterized for their ability to inhibit the corrosion of carbon steel in acidic solutions. The effectiveness of these derivatives as corrosion inhibitors has been demonstrated through various electrochemical methods, suggesting their potential in industrial applications where corrosion resistance is critical (Abdallah, Shalabi, & Bayoumy, 2018).

Green Chemistry and Catalysis

The compound has also found applications in green chemistry, serving as a catalyst or solvent in the synthesis of dihydropyrimidin-2(1H)-ones/thiones and their derivatives. These syntheses are part of efforts to develop environmentally friendly and efficient methods for producing valuable chemical entities, emphasizing the compound's role in sustainable chemistry practices (Ma, Zhong, Peng, & Sun, 2016).

Antimicrobial and Antifungal Activities

Research into novel pyridopyrimidinone derivatives has also explored their potential antimicrobial and antifungal activities. These studies involve the synthesis and biological evaluation of new molecules for their efficacy against various microbial strains, contributing to the search for new antimicrobial agents in the face of rising antibiotic resistance (Jadhav, Jadhav, Kale, & Sirsat, 2022).

Nonlinear Optical Materials

Lastly, the compound has applications in the field of materials science, particularly in the development of nonlinear optical materials. Studies have investigated its derivatives for their third-order nonlinear optical properties, demonstrating their potential in optical device applications due to their significant two-photon absorption phenomena. This research highlights the compound's relevance in the development of advanced materials for optical technologies (Shettigar, Umesh, Poornesh, Manjunatha, & Asiri, 2009).

作用機序

Target of Action

The primary target of CCG-33524 is Bruton’s tyrosine kinase (BTK) . BTK is a member of the Tec family kinase, expressed in B-lineage cells and myeloid cells, and is a key component of the B-cell receptor (BCR) signaling pathway . This pathway regulates the survival, activation, proliferation, differentiation, and maturation of B cells .

Mode of Action

CCG-33524 interacts with BTK, inhibiting its activity . This inhibition disrupts the BCR signaling pathway, leading to decreased survival, activation, proliferation, differentiation, and maturation of B cells .

Biochemical Pathways

The inhibition of BTK by CCG-33524 affects multiple signaling networks including RAS/RAF/MEK/ERK , PI3K/AKT/mTOR , and nuclear factor kappa B (NF-κB) pathways . These pathways regulate the activation, survival, and proliferation of B cells .

Result of Action

CCG-33524 has demonstrated antiproliferative activity in mantle cell lymphoma (MCL) cell lines . It specifically disturbed mitochondrial membrane potential and increased reactive oxygen species level in Z138 cells in a dose-dependent manner . CCG-33524 induced cell apoptosis through the caspase 3-mediated apoptotic pathway in Z138 cells .

Safety and Hazards

将来の方向性

The study of pyrimidine derivatives is a vibrant field with many potential future directions. These could include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs . The exact future directions would depend on the ongoing research in this field.

特性

IUPAC Name |

3-[(3-methoxyphenyl)methyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c1-20-11-5-2-4-10(8-11)9-18-14(19)12-6-3-7-16-13(12)17-15(18)21/h2-8H,9H2,1H3,(H,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKMOZEMAICFSGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CN2C(=O)C3=C(NC2=S)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![10-(4-Ethoxyphenyl)-1-methyl-3-(2-methylpropyl)-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione](/img/structure/B2877183.png)

![4-[5-(3-Chloro-4-fluorophenyl)furan-2-yl]-3,6-diphenylpyridazine](/img/structure/B2877184.png)

![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide](/img/structure/B2877194.png)

![N2-cyclopropyl-N4-[(2,4-difluorophenyl)methyl]-1,3-thiazole-2,4-dicarboxamide](/img/structure/B2877196.png)

![1-[4-(6-Fluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2877197.png)

![N-benzyl-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![4-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine-1-sulfonyl fluoride](/img/structure/B2877202.png)

![3-phenoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2877204.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-({1-[(furan-2-yl)methyl]-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B2877206.png)